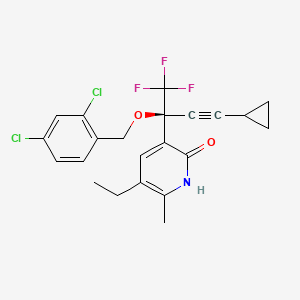

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-

Description

This compound belongs to the 2(1H)-pyridinone class, characterized by a pyridinone core substituted with a trifluoromethyl group, cyclopropyl moiety, 2,4-dichlorophenyl methoxy, and ethyl/methyl groups. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dichlorophenyl moiety may improve target binding affinity through hydrophobic interactions. Synthesis likely follows routes analogous to other pyridinone derivatives, involving high-temperature reactions in acetonitrile and purification via silica gel chromatography .

Properties

CAS No. |

335665-86-6 |

|---|---|

Molecular Formula |

C22H20Cl2F3NO2 |

Molecular Weight |

458.3 g/mol |

IUPAC Name |

3-[(2S)-4-cyclopropyl-2-[(2,4-dichlorophenyl)methoxy]-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C22H20Cl2F3NO2/c1-3-15-10-18(20(29)28-13(15)2)21(22(25,26)27,9-8-14-4-5-14)30-12-16-6-7-17(23)11-19(16)24/h6-7,10-11,14H,3-5,12H2,1-2H3,(H,28,29)/t21-/m0/s1 |

InChI Key |

JBBXZKWCOSKLNX-NRFANRHFSA-N |

Isomeric SMILES |

CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl)C |

Canonical SMILES |

CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridinone core, followed by the introduction of the substituents through various chemical reactions such as alkylation, halogenation, and cyclopropanation. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing efficiency, reducing waste, and ensuring consistent quality. Advanced techniques such as automated synthesis and real-time monitoring may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Substitution reactions can replace specific atoms or groups with others, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that pyridinone derivatives exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and metastasis, making them potential candidates for cancer therapy .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Neuroprotective Effects

Recent studies have suggested that certain pyridinone derivatives possess neuroprotective properties. They may help in mitigating oxidative stress and inflammation in neuronal cells, which is crucial for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .

Agricultural Applications

Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly against broadleaf weeds. Its mode of action involves inhibiting specific enzymes involved in plant growth, thereby providing an effective means of weed management in agricultural settings. Field trials have shown significant reductions in weed biomass when treated with formulations containing this compound .

Pesticide Development

In addition to herbicidal applications, this pyridinone derivative is being explored as a component in pesticide formulations. Its effectiveness against various pests makes it a candidate for integrated pest management strategies, contributing to sustainable agricultural practices .

Synthetic Chemistry Applications

Synthetic Intermediates

The complex structure of 2(1H)-Pyridinone derivatives makes them valuable intermediates in organic synthesis. They can be utilized to synthesize other biologically active compounds through various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is particularly beneficial in pharmaceutical chemistry where novel compounds are continuously sought after .

Material Science

Beyond biological applications, pyridinone derivatives are being investigated for their properties as materials in organic electronics and photonic devices. Their unique electronic characteristics make them suitable candidates for developing organic semiconductors and light-emitting diodes (LEDs) .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Pharmacology | Anticancer agents | Inhibition of cancer cell proliferation |

| Antimicrobial agents | Disruption of bacterial metabolism | |

| Neuroprotective agents | Mitigation of oxidative stress | |

| Agriculture | Herbicides | Inhibition of plant growth enzymes |

| Pesticides | Targeting specific pests | |

| Synthetic Chemistry | Synthetic intermediates | Versatile reactions for novel compound synthesis |

| Material Science | Organic electronics | Unique electronic properties |

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include DHODH inhibitors from (e.g., compounds 8o, 8p, 10e, 10f), which share cyclopropyl and halogenated phenoxy groups. The table below highlights critical differences:

*Estimated based on structural formula.

- Halogenation : The target compound’s 2,4-dichlorophenyl group may confer stronger binding to hydrophobic enzyme pockets compared to fluorine-substituted analogs (8o , 8p ) due to increased van der Waals interactions .

- Ethyl/Methyl Groups : These substituents likely reduce steric hindrance compared to bulkier isopropoxy groups in 8o , possibly enhancing target engagement .

Computational Similarity Analysis

Using Tanimoto coefficients (a common metric for molecular similarity), the target compound shows moderate similarity (~0.65–0.75) to 10e and 10f due to shared CF₃ and cyclopropyl groups. However, lower similarity (~0.5) to 8o arises from differences in halogenation and alkoxy groups . Activity landscape modeling () suggests that despite structural similarities, dichlorophenyl substitution may create an "activity cliff," significantly altering potency compared to fluorine analogs .

Bioactivity and Mode of Action

Compounds with trifluoromethyl and halogenated aromatic groups (e.g., 10e, 10f) exhibit potent DHODH inhibition (IC₅₀ < 50 nM), while difluoro analogs (8o) show reduced activity (IC₅₀ ~100 nM) . The target compound’s dichlorophenyl group may further enhance inhibition by strengthening hydrophobic interactions with DHODH’s ubiquinone-binding site. Additionally, clustering analyses () indicate that such structural features correlate with shared bioactivity profiles, such as anti-inflammatory or antiproliferative effects .

Biological Activity

The compound 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a derivative of the pyridinone class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, detailing its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 2-pyridone derivatives often involves multicomponent reactions (MCRs), which allow for the efficient construction of complex structures. The compound features a unique combination of substituents that enhance its biological activity. Notably, the presence of the trifluoromethyl group and dichlorophenyl moiety contributes to its lipophilicity and potential interaction with biological targets .

Anticancer Activity

Research indicates that 2-pyridone derivatives exhibit significant anticancer properties. A review highlighted that 31% of studies on 2-pyridone derivatives focused on their anticancer activities, demonstrating efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may interact with key signaling pathways involved in tumor progression.

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Studies have reported that similar pyridinone derivatives possess moderate to significant antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory and Analgesic Effects

Pyridinones have been recognized for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. The compound's structural features may enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory disorders .

In Vitro Studies

In vitro assays have demonstrated that related pyridinone compounds can inhibit key enzymes such as soluble epoxide hydrolase (sEH), which is implicated in various pathological conditions including hypertension and pain . The specific compound's structure suggests it may similarly inhibit sEH or other relevant targets.

In Vivo Efficacy

Animal studies evaluating the pharmacokinetics and therapeutic efficacy of pyridinone derivatives have shown favorable results. These studies often focus on tumor xenograft models to assess anticancer potential, revealing significant reductions in tumor growth rates compared to controls .

Data Tables

Q & A

Q. What synthetic strategies are most effective for constructing the pyridinone core with cyclopropane and trifluoromethyl substituents?

The synthesis of this compound requires multi-step regioselective functionalization. Key steps include:

- Cyclopropane introduction : Use of cyclopropylboronic acids in Suzuki-Miyaura coupling reactions to attach the cyclopropyl group to the pyridinone core under palladium catalysis .

- Trifluoromethylation : Electrophilic trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) to introduce the CF₃ group, ensuring minimal side reactions .

- Dichlorophenyl methoxy attachment : Nucleophilic aromatic substitution (SNAr) on the 2,4-dichlorophenyl methoxy precursor under basic conditions (e.g., K₂CO₃ in DMF) .

Methodological Tip: Monitor reaction progress via LC-MS to avoid over-substitution and byproduct formation.

Q. How can the stereochemical configuration of the propynyl side chain be validated?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for structurally similar pyridinones in ).

- Chiral HPLC : Separate enantiomers using a Chiralpak® column with a hexane/isopropanol mobile phase .

- NMR coupling constants : Analyze J-values for vicinal protons to infer spatial arrangement .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like cytochrome P450 or kinase domains, leveraging the compound’s trifluoromethyl group for hydrophobic binding .

- MD simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .

- QSAR modeling : Train models on pyridinone derivatives with known bioactivity to correlate substituent effects (e.g., cyclopropane’s ring strain vs. CF₃’s electronegativity) .

Q. How can researchers resolve contradictions in reported antimicrobial activity data across studies?

- Standardized assays : Adopt CLSI guidelines for MIC testing to minimize variability in bacterial strains, inoculum size, and growth media .

- Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., hydrolyzed methoxy groups) that may reduce potency in certain conditions .

- Synergistic studies : Test combinations with β-lactam antibiotics to determine if efflux pump inhibition by the trifluoromethyl group enhances efficacy .

Q. What strategies optimize the compound’s metabolic stability in preclinical models?

- Liver microsome assays : Incubate with human or rat microsomes to identify metabolic hotspots (e.g., oxidation of the cyclopropane ring) .

- Deuterium incorporation : Replace labile hydrogens (e.g., on the pyridinone nitrogen) with deuterium to slow CYP450-mediated degradation .

- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to improve bioavailability .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s cytotoxicity in cancer cell lines?

- Dose range-finding : Perform preliminary MTT assays across 5-log concentrations (1 nM–100 µM) to identify IC₅₀ values.

- Time-course analysis : Compare 24-hr vs. 48-hr exposures to distinguish cytostatic vs. apoptotic effects .

- Selectivity index : Calculate ratios of IC₅₀ in cancer cells (e.g., HeLa) vs. non-cancerous lines (e.g., HEK293) .

Q. What analytical techniques quantify trace impurities from the dichlorophenyl methoxy precursor?

- HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to detect chlorinated byproducts .

- GC-MS : Screen for residual solvents (e.g., DMF or THF) with a DB-5MS column and EI ionization .

- NMR spiking : Add authentic standards of suspected impurities (e.g., 2,4-dichlorobenzyl alcohol) to confirm identity .

Structural & Mechanistic Studies

Q. How does the cyclopropane ring influence the compound’s conformational flexibility and target engagement?

- Torsional angle analysis : Compare DFT-optimized structures (B3LYP/6-31G*) with X-ray data to assess ring strain .

- SAR studies : Synthesize analogs with cyclobutane or cyclohexane rings to evaluate rigidity-activity relationships .

- Fluorescence quenching : Use Trp fluorescence in target proteins to probe binding-induced conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.